5-Chloro-2-propyl-1,3-benzoxazole
Overview
Description
“5-Chloro-2-propyl-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole derivatives are biologically significant compounds known to exhibit various biological activities, such as anticancer, antimicrobial, anti HIV, and dopamine D4 agonists .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with various compounds under different reaction conditions and catalysts . For instance, the synthesis of 2-cyclic amine-1,3-benzoxazoles, including “5-Chloro-2-propyl-1,3-benzoxazole”, involves the reaction of 2-aminophenol and aldehydes .
Scientific Research Applications
- Anti-Microbial Properties : Benzoxazole derivatives exhibit antimicrobial effects against various pathogens, making them valuable candidates for developing new antibiotics .
- Anti-Fungal Activity : Certain benzoxazole compounds demonstrate potent antifungal activity. For instance, compound 19 exhibited significant efficacy against Aspergillus niger .
- Anti-Cancer Potential : Compound 5d showed inhibition of lung, breast, colon, and cervical cancer cell growth . Additionally, molecular docking studies suggest that benzoxazole derivatives could interact with COVID-19 main protease .
Materials Science and Catalysis
- Solid Acid Nanocatalysts : Researchers have developed magnetic solid acid nanocatalysts for benzoxazole synthesis using 2-aminophenol and aldehydes. These catalysts offer high yields and reusability .
Mechanism of Action
Target of Action
5-Chloro-2-propyl-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that benzoxazole derivatives may interact with multiple targets, leading to various changes in cellular processes.
Biochemical Pathways
Benzoxazole derivatives have been shown to interact with a variety of biological targets, suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The benzoxazole scaffold is present in a wide range of pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous h2o2, ethanol, ttip (titanium tetraisopropoxide), and the catalyst mtamo (mesoporous titania–alumina mixed oxide) at 50 °c gives 2-substituted benzoxazole . This suggests that the synthesis and possibly the action of benzoxazole derivatives may be influenced by environmental conditions such as temperature and the presence of certain catalysts .
properties
IUPAC Name |
5-chloro-2-propyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-2-3-10-12-8-6-7(11)4-5-9(8)13-10/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICIXGBYFIYOQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-propyl-1,3-benzoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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